

The Role of LY345899 in Cellular Redox Homeostasis: A Technical Guide

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Compound of Interest

Compound Name: LY 345899

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Abstract

LY345899 is a potent folate analog that acts as a competitive inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, with inhibitory activity against both the cytosolic MTHFD1 and the mitochondrial MTHFD2 isoforms.[1][2] Its impact on cellular redox homeostasis is a critical aspect of its mechanism of action, primarily mediated through the inhibition of MTHFD2. This enzyme plays a crucial role in mitochondrial one-carbon metabolism, a pathway intrinsically linked to the production of NADPH, a key cellular reductant. [3][4] By disrupting MTHFD2 function, LY345899 perturbs the cellular NADPH/NADP⁺ balance, leading to increased oxidative stress and subsequent cell death, a vulnerability that is particularly pronounced in cancer cells.[5] This technical guide provides an in-depth overview of the core mechanisms of LY345899, with a focus on its role in modulating cellular redox homeostasis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

LY345899 functions as a dual inhibitor of MTHFD1 and MTHFD2, enzymes that are pivotal in one-carbon metabolism. This metabolic pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.

- **MTHFD1 (Cytosolic):** This trifunctional enzyme is crucial for the cytosolic folate cycle, contributing to purine synthesis.
- **MTHFD2 (Mitochondrial):** This bifunctional enzyme is a key component of the mitochondrial folate pathway. It is highly expressed in embryonic and cancer cells but has low to no expression in most normal adult tissues, making it an attractive therapeutic target. MTHFD2 is a significant source of mitochondrial NADPH, which is essential for regenerating antioxidants like glutathione and thioredoxin, thereby protecting the cell from oxidative damage.

Inhibition of MTHFD2 by LY345899 leads to a depletion of the mitochondrial one-carbon unit pool and a reduction in NADPH production. This disruption of redox homeostasis results in an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of LY345899.

Table 1: Inhibitory Activity of LY345899

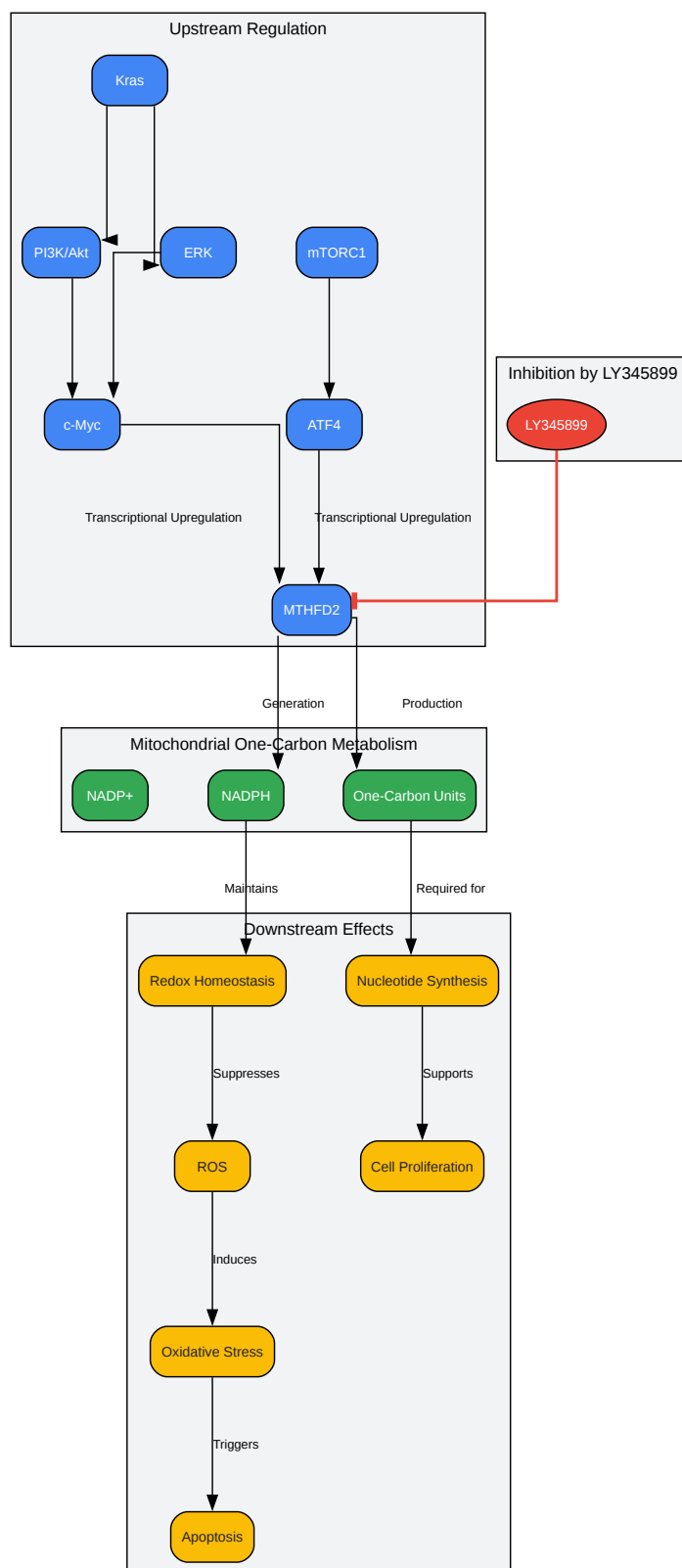
Target	IC50	Ki	Reference(s)
MTHFD1	96 nM	18 nM	
MTHFD2	663 nM	N/A	

Table 2: In Vivo Efficacy of LY345899 in a Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Model

Treatment Group	Mean Tumor Weight (mg) [SD]	Number of Mice (n)	P-value	Reference(s)
Vehicle	1.83 [0.19]	10	< .001	
LY345899	0.74 [0.30]	10	< .001	

Signaling Pathways

The regulation of MTHFD2 and the downstream effects of its inhibition by LY345899 are integrated with key oncogenic signaling pathways.



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Caption: Signaling pathway of MTHFD2 regulation and the impact of LY345899.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of LY345899 on cancer cell viability.

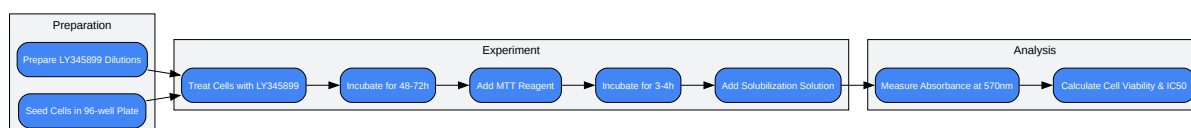
Materials:

- Cancer cell line of interest
- Complete culture medium
- LY345899
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of LY345899 in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept below 0.5%.
- **Remove the old medium and add 100 μ L of the medium containing different concentrations of LY345899. Include a vehicle control (medium with the same concentration of DMSO).**
- **Incubation:** Incubate the plate for 48-72 hours.

- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
- **Solubilization:** Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.



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Caption: Experimental workflow for a cell viability (MTT) assay.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of LY345899 in a mouse xenograft model.

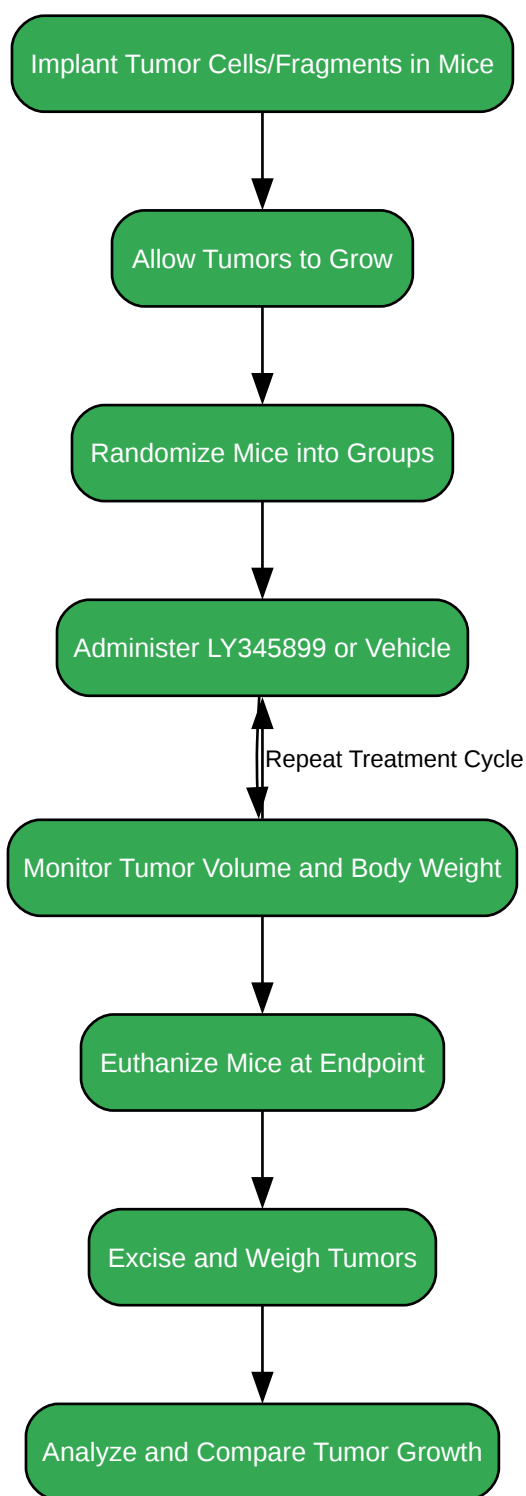
Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- Cancer cells (e.g., colorectal cancer cells) or patient-derived tumor fragments
- Matrigel (optional)
- LY345899

- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Calipers
- Analytical balance

Procedure:

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1×10^6 cells in 100 μ L PBS, with or without Matrigel) or implant patient-derived tumor fragments into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment and control groups (n=5-10 mice per group).
- Treatment Administration: Administer LY345899 (e.g., 5-10 mg/kg) or vehicle solution via intraperitoneal injection daily or as per the experimental design.
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
- Endpoint: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice and excise the tumors.
- Data Analysis: Weigh the excised tumors and compare the mean tumor weight and volume between the treatment and control groups.



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Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

LY345899 represents a significant tool for investigating the role of one-carbon metabolism in cellular redox homeostasis. Its ability to inhibit MTHFD2 and consequently disrupt NADPH production provides a clear mechanism for inducing oxidative stress in cancer cells. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential and the intricate molecular consequences of targeting this critical metabolic pathway. Understanding the interplay between one-carbon metabolism, redox balance, and oncogenic signaling is paramount for the development of novel anti-cancer strategies.

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